4-(Diethylamino)cyclohexane-1-carboxylic acid
CAS No.: 1378798-38-9
Cat. No.: VC3184852
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378798-38-9 |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 4-(diethylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H21NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | YOHHBVLOSYLXAK-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1CCC(CC1)C(=O)O |
| Canonical SMILES | CCN(CC)C1CCC(CC1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Identification
4-(Diethylamino)cyclohexane-1-carboxylic acid consists of a cyclohexane ring substituted with two key functional groups: a diethylamino group (-N(CH2CH3)2) at the 4-position and a carboxylic acid group (-COOH) at the 1-position. This spatial arrangement creates a molecule with interesting physicochemical properties and potential for various chemical interactions.
The compound is formally identified through several standardized chemical identifiers as outlined in Table 1:
Table 1: Chemical Identifiers for 4-(Diethylamino)cyclohexane-1-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 1378798-38-9 |
| Molecular Formula | C11H21NO2 |
| IUPAC Name | 4-(diethylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H21NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) |
| Standard InChIKey | YOHHBVLOSYLXAK-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1CCC(CC1)C(=O)O |
| PubChem Compound ID | 59166532 |
The structural arrangement includes a tertiary amine (diethylamino group) that introduces a basic center to the molecule, while the carboxylic acid group provides acidic properties, creating an amphoteric compound capable of participating in various acid-base reactions.
Physical and Chemical Properties
The physical and chemical properties of 4-(Diethylamino)cyclohexane-1-carboxylic acid define its behavior in various chemical environments and applications. The compound exists as a solid at standard temperature and pressure with distinctive characteristics as presented in Table 2:
Table 2: Physical and Chemical Properties of 4-(Diethylamino)cyclohexane-1-carboxylic acid
| Property | Value |
|---|---|
| Molecular Weight | 199.29 g/mol |
| Physical State | Solid (at standard conditions) |
| Typical Commercial Purity | ≥95% |
| Functional Groups | Tertiary amine (diethylamino), Carboxylic acid |
| Hydrogen Bond Donors | 1 (carboxylic acid OH) |
| Hydrogen Bond Acceptors | 3 (N atom, C=O, OH) |
| Stereochemistry | Potential for cis/trans isomerism |
The compound exhibits both basic and acidic properties due to its diethylamino and carboxylic acid functional groups, respectively. The tertiary amine can act as a Lewis base and hydrogen bond acceptor, while the carboxylic acid can donate protons in solution. This combination of functionalities makes the compound potentially useful in various applications, particularly as an intermediate in organic synthesis.
Synthesis and Production Methodologies
Production Considerations
Commercial production of 4-(Diethylamino)cyclohexane-1-carboxylic acid would likely involve optimization of the following factors:
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Starting material selection based on cost-effectiveness and availability
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Reaction condition optimization to maximize yield and purity
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Purification protocols to achieve the typical commercial purity of ≥95%
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Quality control measures to ensure batch-to-batch consistency
The production would likely employ protection-deprotection strategies to selectively functionalize the cyclohexane ring, particularly when introducing the diethylamino group and the carboxylic acid moiety at specific positions.
Applications and Research Directions
| Application Area | Potential Uses |
|---|---|
| Pharmaceutical Research | Building block for drug candidates, particularly those targeting receptors that interact with amino and carboxylic acid functionalities |
| Organic Synthesis | Intermediate for complex molecule synthesis; scaffold for further functionalization |
| Materials Science | Precursor for polymers with specific properties due to the functional groups |
| Coordination Chemistry | Ligand for metal complexes through carboxylate coordination |
| Surface Chemistry | Surface modifier due to its amphiphilic character |
The tertiary amine functionality (diethylamino group) can serve as a key structural element in pharmaceutical compounds, potentially providing specific receptor interactions or modulating the basicity of the molecule. Meanwhile, the carboxylic acid group offers avenues for further derivatization through esterification, amidation, or salt formation.
Research Trends and Future Directions
Research involving cyclohexane derivatives with similar functional group patterns suggests several promising directions for 4-(Diethylamino)cyclohexane-1-carboxylic acid:
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Exploration of its potential as a pharmacophore in drug discovery programs, particularly for compounds requiring specific spatial arrangements of basic and acidic centers.
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Investigation of its utility as a chelating agent for metals, leveraging both the carboxylic acid and the tertiary amine for coordination.
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Development of synthetic methodologies that utilize this compound as a building block for more complex molecular architectures.
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Structure-activity relationship studies to understand how the diethylamino and carboxylic acid functionalities, when positioned on a cyclohexane framework, influence biological activity.
These research directions align with broader trends in medicinal chemistry and materials science, where functionalized cyclic structures continue to play important roles in new molecular designs.
Analytical Characterization Techniques
Spectroscopic Analysis Methods
The structural confirmation and purity assessment of 4-(Diethylamino)cyclohexane-1-carboxylic acid typically employ various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the ethyl groups of the diethylamino moiety, the cyclohexane ring protons, and the carboxylic acid proton.
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¹³C NMR would confirm the presence of the carboxylic acid carbon (typically δ ~170-180 ppm) and the carbons connected to the nitrogen atom.
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Infrared (IR) Spectroscopy:
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Expected to show distinctive absorption bands for the C=O stretching of the carboxylic acid (typically 1700-1725 cm⁻¹) and C-N stretching of the tertiary amine.
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Mass Spectrometry:
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Would confirm the molecular weight of 199.29 g/mol and provide fragmentation patterns consistent with the diethylamino and carboxylic acid functionalities.
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Similar analytical approaches have been used for related compounds like 4-hydroxycyclohexane-1-carboxylic acid, which has been characterized using gas chromatography-mass spectrometry systems to determine its structure in biological samples .
Chromatographic Identification
Chromatographic methods valuable for the analysis of 4-(Diethylamino)cyclohexane-1-carboxylic acid include:
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High-Performance Liquid Chromatography (HPLC):
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Particularly useful for purity assessment and potential separation of stereoisomers if present.
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UV detection would be effective due to the partial chromophoric nature of the compound.
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Gas Chromatography (GC):
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May require derivatization of the carboxylic acid group to improve volatility.
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Useful for both identification and quantification when coupled with mass spectrometry.
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These analytical methods are essential for confirming the identity, assessing the purity, and monitoring reactions involving this compound, similar to approaches used for structurally related cyclohexane derivatives .
Structural Relationships and Comparative Analysis
Related Compounds and Structural Analogs
4-(Diethylamino)cyclohexane-1-carboxylic acid belongs to a broader family of substituted cyclohexane derivatives. Comparing it with structural analogs provides insights into its unique properties and potential applications:
Table 4: Comparison with Structural Analogs
The comparison reveals that the positioning and nature of the amino functionality significantly influence the chemical properties and potential applications of these cyclohexane derivatives. While hydroxyl-substituted analogs have been identified in biological systems, amino-functionalized derivatives like 4-(Diethylamino)cyclohexane-1-carboxylic acid may offer distinct advantages in pharmaceutical development due to their different hydrogen bonding capabilities and acid-base properties.
Structure-Property Relationships
The structural features of 4-(Diethylamino)cyclohexane-1-carboxylic acid establish important relationships with its physical and chemical properties:
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The tertiary diethylamino group provides:
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Increased lipophilicity compared to primary or secondary amine analogs
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Enhanced basicity without the hydrogen-bonding donor capabilities of primary amines
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Steric bulk that may influence molecular recognition patterns
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The carboxylic acid functionality contributes:
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Acidic properties and hydrogen bond donation capability
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Potential for derivatization through various reactions (esterification, amidation)
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Possibility for salt formation, which can modulate solubility properties
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The cyclohexane ring system offers:
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Conformational flexibility that differs from aromatic analogs
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Potential for cis/trans isomerism depending on the relative positions of the substituents
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A three-dimensional scaffold that positions the functional groups in specific spatial arrangements
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These structure-property relationships are valuable for predicting the behavior of 4-(Diethylamino)cyclohexane-1-carboxylic acid in various chemical and biological environments, and for designing derivatives with optimized properties for specific applications.
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